molecular formula C10H12N4O B2688260 N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide CAS No. 2411267-81-5

N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide

カタログ番号 B2688260
CAS番号: 2411267-81-5
分子量: 204.233
InChIキー: LFANERORGIBLKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide, commonly referred to as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoic acid analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the survival of cancer cells.

作用機序

CPI-613 targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is essential for the survival of cancer cells. The N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is responsible for producing ATP, the energy currency of the cell. Cancer cells have a high demand for ATP due to their rapid proliferation rate. CPI-613 disrupts the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the programmed cell death pathway. CPI-613 also inhibits the NF-kB pathway, which is involved in inflammation and cancer cell survival. Additionally, CPI-613 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

実験室実験の利点と制限

One advantage of CPI-613 is its specificity for cancer cells. It targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of CPI-613 is its synthetic complexity, which makes it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in clinical settings.

将来の方向性

There are several future directions for CPI-613 research. One area of interest is the development of new synthetic methods for CPI-613 that are more efficient and scalable. Another area of interest is the optimization of CPI-613 dosing and scheduling to maximize its efficacy and minimize its toxicity. Additionally, there is interest in exploring the use of CPI-613 in combination with other anticancer agents to enhance its anticancer effects. Finally, there is interest in exploring the use of CPI-613 in other disease states, such as metabolic disorders and neurodegenerative diseases, where the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is dysregulated.
Conclusion
In conclusion, CPI-613 is a novel anticancer agent that targets the mitochondrial N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the anticancer armamentarium. Further research is needed to optimize its use and explore its potential in other disease states.

合成法

The synthesis of CPI-613 involves the reaction of 2-cyanoimidazole with allyl bromide to form N-(2-bromoallyl)-2-cyanoimidazole. This intermediate is then reacted with 1,2-bis(bromomethyl)ethane to form the final product, N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide. The synthesis of CPI-613 is a multi-step process that requires specialized equipment and expertise.

科学的研究の応用

CPI-613 has been extensively studied in preclinical models of cancer. It has shown efficacy in a variety of cancer types, including pancreatic cancer, leukemia, and lymphoma. CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. CPI-613 has also been shown to have synergistic effects when used in combination with other anticancer agents.

特性

IUPAC Name

N-[3-(2-cyanoimidazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-10(15)13-4-3-6-14-7-5-12-9(14)8-11/h2,5,7H,1,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANERORGIBLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CN=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-Cyano-1H-imidazol-1-yl)propyl)acrylamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。